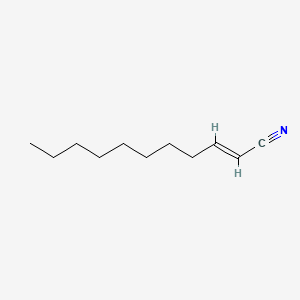

(E)-undec-2-enenitrile

Description

α,β-Unsaturated nitriles are a class of organic compounds characterized by a carbon-carbon double bond in conjugation with a nitrile group (-C≡N). fiveable.me This structural arrangement results in unique electronic properties and reactivity, making them valuable intermediates in organic synthesis. fiveable.me

Structure

3D Structure

Properties

CAS No. |

78020-32-3 |

|---|---|

Molecular Formula |

C11H19N |

Molecular Weight |

165.27 g/mol |

IUPAC Name |

(E)-undec-2-enenitrile |

InChI |

InChI=1S/C11H19N/c1-2-3-4-5-6-7-8-9-10-11-12/h9-10H,2-8H2,1H3/b10-9+ |

InChI Key |

HETFMJQWNWIBPN-MDZDMXLPSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/C#N |

Canonical SMILES |

CCCCCCCCC=CC#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for E Undec 2 Enenitrile and Analogous Alkenenitriles

Stereoselective Synthesis of (E)-undec-2-enenitrile via Specialized Catalytic Pathways

The precise control of stereochemistry is crucial in the synthesis of bioactive molecules. For this compound, achieving the desired (E)-isomer selectively is a key challenge addressed by specialized catalytic methods.

Exploration of the Vinylic Rosenmund-von Braun Reaction for Chain Elongation and Nitrile Introduction

A significant advancement in the synthesis of acrylonitriles is the extension of the classic Rosenmund-von Braun reaction to vinylic substrates. rsc.org This reaction traditionally involves the cyanation of aryl halides. wikipedia.org The vinylic adaptation provides a practical route to compounds like this compound.

A reported synthesis of this compound utilized (E)-1-iododec-1-ene as the starting material. The reaction was carried out using acetone (B3395972) cyanohydrin as the cyanide source, catalyzed by a system of copper(I) iodide and 1,10-phenanthroline. This method successfully yielded this compound with a high degree of stereoretention, preserving the E-geometry of the double bond. rsc.orgrsc.org

Table 1: Synthesis of this compound via Vinylic Rosenmund-von Braun Reaction rsc.org

| Product | Yield | Z/E Ratio | Starting Material |

| This compound | 73% | > 5/95 | (E)-1-Iododec-1-ene |

Diverse Synthetic Strategies for α,β-Unsaturated Nitrile Scaffolds

A variety of synthetic methodologies have been developed to construct the α,β-unsaturated nitrile framework, offering flexibility in terms of substrate scope and reaction conditions.

Regioselective Aldol Condensations and Ruthenium-Catalyzed C-C Bond Formations at α-Positions of Nitriles

Ruthenium-catalyzed reactions have emerged as a powerful tool for the formation of carbon-carbon bonds at the α-position of nitriles. These reactions can proceed under neutral and mild conditions to produce α,β-unsaturated nitriles from the reaction of nitriles with carbonyl compounds. researchgate.net This approach leverages the activation of the α-C-H bond of the nitrile by a ruthenium complex. acs.org

The catalytic cycle is proposed to involve the oxidative addition of the ruthenium(0) catalyst to the α-C-H bond of the nitrile. The resulting intermediate then undergoes insertion into the carbonyl group of the aldehyde or ketone, followed by elimination to afford the α,β-unsaturated nitrile. researchgate.net This method is highly efficient and has been successfully applied to the synthesis of various biologically active acrylic nitriles. digitellinc.com

Transition-Metal-Catalyzed Cross-Coupling Approaches for Alkenenitrile Synthesis

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and they have been effectively applied to the synthesis of alkenenitriles. These methods often involve the coupling of a vinyl halide or triflate with a nitrile-containing coupling partner. For instance, a palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl bromides has been developed, leading to the formation of α-quaternary nitriles with vinyl groups. researchgate.net

Furthermore, the activation of the typically robust C-CN bond by transition metals has opened new avenues for nitrile functionalization. snnu.edu.cn These reactions can proceed through various mechanisms, including oxidative addition of the C-CN bond to a low-valent metal center. snnu.edu.cn Such strategies allow for the use of nitriles as a source of the cyano group in cross-coupling reactions. snnu.edu.cn

Synthetic Routes Involving Elimination Reactions from Substituted Precursors, such as Nitroalkanes

Elimination reactions provide a classic and effective method for the introduction of unsaturation. One such approach involves the use of nitroalkanes as precursors. The Michael addition of a nucleophile to an α,β-unsaturated nitroalkene can be followed by an elimination step to generate the corresponding α,β-unsaturated nitrile. encyclopedia.pub

Another well-established method is selenoxide elimination. This two-step process involves the introduction of a selenium substituent at the α-position of a saturated nitrile, followed by oxidation to the selenoxide and subsequent syn-elimination to form the double bond. This reaction proceeds under mild conditions, making it compatible with a wide range of functional groups. organicreactions.org

Applications of Hypervalent Iodine Reagents in Conjugated Nitrile Synthesis

Hypervalent iodine reagents have gained prominence as versatile and environmentally benign reagents in organic synthesis. acs.orgnih.gov They can be employed in the synthesis of conjugated nitriles through various oxidative transformations. nih.gov For example, hypervalent iodine(III) reagents can act as single-electron oxidants to generate radical intermediates, which can then be trapped to form new carbon-carbon or carbon-heteroatom bonds. acs.org

In some methodologies, hypervalent iodine compounds are used to generate nitrile oxides from aldoximes. nih.gov These nitrile oxides can then undergo cycloaddition reactions. While not a direct synthesis of acyclic α,β-unsaturated nitriles, this demonstrates the utility of hypervalent iodine reagents in activating nitrile precursors. Additionally, certain hypervalent iodine(III) reagents can act as formal "CN+" equivalents, enabling the electrophilic cyanation of suitable substrates. acs.org

Development of Efficient One-Pot Synthetic Procedures for α,β-Unsaturated Nitriles

The advancement of one-pot synthetic procedures for α,β-unsaturated nitriles, including this compound, has been driven by the need for more efficient, atom-economical, and environmentally friendly processes. These methods circumvent the need for isolating intermediates, thereby reducing solvent waste and saving time.

A prominent and highly effective one-pot strategy involves the integration of an oxidation step with a subsequent olefination reaction, such as the Horner-Wadsworth-Emmons (HWE) reaction. researchgate.netnih.gov This approach typically starts from readily available alcohols. In a noteworthy procedure, a primary alcohol can be oxidized to the corresponding aldehyde, which is then immediately subjected to an in-situ olefination reaction to yield the α,β-unsaturated nitrile.

One such method employs a copper-catalyzed aerobic oxidation of the alcohol. organic-chemistry.org This is followed by a Wittig-type reaction with a phosphonium (B103445) salt containing a nitrile group. organic-chemistry.org The Horner-Wadsworth-Emmons (HWE) olefination, in particular, is widely used for the synthesis of α,β-unsaturated nitriles due to its generally high yield and excellent stereoselectivity for the (E)-isomer. researchgate.netacs.org This reaction involves the use of a phosphonate (B1237965) carbanion, which reacts with an aldehyde to form the alkene. The use of α-cyanophosphonates in the HWE reaction provides a direct route to α,β-unsaturated nitriles. researchgate.net

The reaction conditions for these one-pot procedures are often mild, and the reagents are readily available. researchgate.netorganic-chemistry.org For instance, the olefination can be promoted by mild bases such as lithium hydroxide. researchgate.net This tolerance for various functional groups makes the HWE reaction a versatile tool in organic synthesis. researchgate.net The general preference for the formation of the thermodynamically more stable (E)-isomer is a key advantage of this method for synthesizing compounds like this compound.

| Starting Material | Reagents | Key Transformation | Product Type | Typical Yield | Ref |

| Primary Alcohols | 1. Copper Catalyst, O₂ 2. Cyanomethylphosphonium Salt, Base | Oxidation followed by Wittig Reaction | α,β-Unsaturated Nitriles | High (up to 99%) | organic-chemistry.org |

| Aldehydes | Diethyl (cyanomethyl)phosphonate, Base (e.g., LiOH) | Horner-Wadsworth-Emmons Olefination | (E)-α,β-Unsaturated Nitriles | Good to Excellent | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of E Undec 2 Enenitrile and Its Derivatives

Cycloaddition Reactions of Conjugated Nitrile Systems

Cycloaddition reactions are powerful tools for the construction of ring systems with high stereocontrol. libretexts.org The conjugated nitrile system present in (E)-undec-2-enenitrile is well-suited to participate in several types of cycloadditions, acting as either the 2π or 4π component, leading to the formation of diverse carbocyclic and heterocyclic frameworks.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of synthetic chemistry for forming six-membered rings. wikipedia.orgnih.gov In these reactions, α,β-unsaturated nitriles like this compound typically function as the "dienophile" (the 2π component).

The electron-withdrawing nitrile group significantly enhances the reactivity of the alkene toward electron-rich dienes in normal-electron-demand Diels-Alder reactions. masterorganicchemistry.comorganic-chemistry.org This activation lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene. organic-chemistry.org For example, the reaction rate can be increased by orders of magnitude compared to an unsubstituted alkene like ethene. masterorganicchemistry.com Lewis acids are often employed as catalysts to further enhance reactivity by coordinating to the nitrile nitrogen, thereby increasing the electron-deficient character of the dienophile. wikipedia.org

Table 1: Examples of α,β-Unsaturated Nitriles as Dienophiles in Diels-Alder Reactions This table presents examples from the literature with compounds analogous to this compound to illustrate typical reactivity.

| Diene | Dienophile | Conditions | Product | Reference |

|---|---|---|---|---|

| Butadiene | Acrylonitrile (B1666552) | Thermal | Cyclohex-3-enecarbonitrile | masterorganicchemistry.com |

| Cyclopentadiene | Fumaronitrile | Thermal | Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile | acs.org |

| Various Dienes | α,β-Unsaturated N-formyl amides (Acyl-activated) | Et2AlCl | Substituted Cyclohexenes | nih.gov |

While less common, the nitrile group itself can act as a dienophile in a hetero-Diels-Alder reaction, where the C≡N triple bond serves as the 2π component. This pathway is particularly relevant in intramolecular contexts, leading to the formation of nitrogen-containing heterocyclic rings. mit.edunih.gov Additionally, α,β-unsaturated systems can sometimes function as heterodienes, although this is more typical for α,β-unsaturated carbonyls. nih.gov For instance, inverse-electron-demand hetero-Diels-Alder reactions can occur with electron-deficient heterodienes like nitrosoalkenes or azoalkenes reacting with electron-rich olefins. nih.gov

Beyond the classic [4+2] Diels-Alder reaction, conjugated nitriles are versatile substrates for other cycloaddition pathways, providing access to a wide array of five- and six-membered heterocycles. libretexts.org

The [3+2] cycloaddition, also known as a dipolar cycloaddition, is a primary method for synthesizing five-membered heterocyclic rings. libretexts.orgdatapdf.com In this reaction, a 1,3-dipole reacts with a dipolarophile. α,β-Unsaturated nitriles are effective dipolarophiles. A well-documented example is the reaction with nitrile oxides, which yields isoxazolines. datapdf.com These isoxazoline (B3343090) products are valuable synthetic intermediates that can be transformed into compounds like β-amino acids and amino sugars. datapdf.com

Formal [2+2+2] cycloadditions provide another route to six-membered rings, particularly pyridines. While often catalyzed by transition metals, metal-free strategies have been developed that proceed through a cascade of pericyclic reactions. mit.edunih.gov One such strategy involves an initial propargylic ene reaction, followed by an intramolecular Diels-Alder reaction where the unactivated cyano group functions as the dienophile, ultimately forming a polycyclic pyridine (B92270) derivative after tautomerization. mit.edunih.gov An alternative pathway in this cascade involves the cyano group participating as the enophile in an unprecedented thermal ene reaction, highlighting the versatile reactivity of the nitrile moiety. mit.edunih.gov Electrochemical methods have also been developed for the [2+2+2] annulation of alkynes and nitriles to furnish substituted pyridines. researchgate.net

Nucleophilic and Electrophilic Transformations of the Unsaturated Nitrile Moiety

The electronic properties of the α,β-unsaturated nitrile system allow for both nucleophilic additions to the carbon-carbon double bond and reactions involving the generation of carbanions at the α-position.

The protons on the carbon atom alpha to a nitrile group are acidic and can be removed by a strong base to form a nitrile-stabilized carbanion, often referred to as a nitrile anion. wikipedia.org These anions are functionally similar to enolates and are potent nucleophiles. umich.edu Nitrile anions are ambident, capable of reacting with electrophiles at either the α-carbon or the nitrile nitrogen, though reaction at the carbon is more common, leading to α-functionalized nitrile products. umich.edu

The generation of these carbanions typically requires strong bases such as alkali metal amides or metal alkyls like butyllithium. wikipedia.org Once formed, they react with a variety of electrophilic reagents. acs.org Common transformations include:

Alkylation: Reaction with alkyl halides to form new carbon-carbon bonds. A significant challenge can be polyalkylation, but conditions can be optimized to favor mono-alkylation. wikipedia.org

Acylation: Reaction with electrophiles like esters, acid chlorides, or anhydrides to introduce an acyl group at the α-position. wikipedia.org

A modern approach involves generating nitrile nucleophiles through the conjugate addition of a hydride to an α,β-unsaturated nitrile. umich.edu This method, using hydrogen transfer catalysis, forms keteniminate intermediates that can be intercepted by electrophiles, providing a catalytic route to α-functionalized cyano products. umich.edu

Bases play a crucial role in mediating reactions of α,β-unsaturated nitriles. Strong, non-nucleophilic amidine bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are particularly effective catalysts for a wide range of transformations. tandfonline.comtandfonline.com

DBU is widely used to promote Michael addition (conjugate addition) reactions. tandfonline.com Various nucleophiles, including amines (Aza-Michael addition) and α-nitroketones, can add to the electrophilic β-carbon of α,β-unsaturated nitriles and enones. tandfonline.comnih.gov For example, the DBU-mediated reaction of α-nitroketones with α-cyano-enones proceeds efficiently to yield highly functionalized dihydrofurans. nih.gov In some cases, DBU can promote a sequence of reactions, such as a Michael-acyl transfer-elimination pathway. nih.gov

Table 2: Examples of DBU-Mediated Reactions with Unsaturated Systems This table presents examples from the literature with compounds analogous to this compound to illustrate typical reactivity.

| Reactant 1 | Reactant 2 | Catalyst/Base | Reaction Type | Product Type | Reference |

|---|---|---|---|---|---|

| α-Nitroketone | α-Cyano-enone | DBU | Michael Addition/Cyclization | Dihydrofuran | nih.gov |

| Aromatic/Aliphatic Amine | α,β-Unsaturated Compound | DBU-based ionic liquid | Aza-Michael Addition | β-Amino Compound | tandfonline.com |

| α,β-Unsaturated Nitrile | Anhydride/H2 | DBU/Ru-H complex | Reductive C-C Coupling | α-Cyanoacetate | umich.edu |

Photochemical and Electrochemical Transformations of α,β-Unsaturated Nitriles

The π-system of α,β-unsaturated nitriles can be excited by photochemical or electrochemical means, leading to unique transformations not readily accessible under thermal conditions.

Photochemical irradiation of α,β-unsaturated nitriles can induce a variety of reactions. rsc.org Direct irradiation (e.g., at λ 254 nm) can lead to E/Z isomerization of the double bond, which is often a primary process upon triplet excitation. rsc.org In more complex systems, such as those containing an additional functional group like an epoxide, singlet excitation can lead to rearrangements via intermediates like carbonyl ylides or carbenes. rsc.org The presence of amines during irradiation can lead to the formation of products like divinyl ethers, with the reaction outcome depending on solvent polarity and the amine's ionization potential. rsc.org Furthermore, [2+2] photocycloadditions are a characteristic reaction of α,β-unsaturated carbonyl and nitrile compounds, leading to the formation of cyclobutane (B1203170) rings. acs.orgnih.gov The photophysical properties, and thus the reactivity, of these systems can be significantly altered by coordination to a Lewis acid, which can cause a bathochromic shift in the UV absorption spectrum. nih.gov

Electrochemical methods provide a green and efficient alternative for inducing redox reactions. bohrium.com For α,β-unsaturated nitriles and related compounds, electrochemical approaches can facilitate novel C-C bond formations. For example, a mediated electrochemical [2+2+2] annulation of alkynes with nitriles has been developed for the regioselective synthesis of substituted pyridines, avoiding the need for transition metal catalysts and external oxidants. researchgate.net Another application is the electrochemical radical-radical cross-coupling between unactivated imines and alkyl nitriles to directly synthesize β-amino nitriles, representing an atom- and step-economical approach. bohrium.com

Photoinduced Cycloaddition Reactions and Radical Pathways

While specific studies on the photoinduced reactions of this compound are not extensively documented, the photochemical behavior of analogous α,β-unsaturated carbonyl compounds and other electron-deficient alkenes provides insight into its likely reactivity. These compounds are known to undergo [2+2] photocycloaddition reactions. nih.govnih.gov Such reactions are powerful methods for the synthesis of cyclobutane rings, which are valuable structural motifs in organic chemistry. nih.gov

The mechanism of these photocycloadditions can proceed through different pathways. In many cases, the reaction is initiated by the photoexcitation of the α,β-unsaturated system to its triplet excited state. nih.gov This excited state can then react with another ground-state alkene molecule to form a diradical intermediate, which subsequently collapses to the cyclobutane product. The regioselectivity and stereoselectivity of these reactions are often influenced by the nature of the substituents on the reacting alkenes.

Visible-light-mediated organophotocatalysis has emerged as a valuable tool for conducting [2+2] cycloadditions under mild conditions. nih.gov For instance, organic cyanoarene photocatalysts have been successfully employed for the [2+2] cycloaddition of electron-deficient styrenes, which are electronically similar to α,β-unsaturated nitriles. nih.gov This suggests that this compound could potentially undergo similar transformations.

Radical pathways also play a significant role in the reactivity of compounds containing nitrile functionalities. The generation of α-cyano sp3-hybridized carbon-centered radicals can lead to a variety of addition reactions. acs.org For example, the radical addition of acetonitrile (B52724) to alkenes has been reported, proceeding via a cyanomethyl radical. acs.org While this involves a saturated nitrile, the principles can be extended to understand potential radical reactions involving the activated double bond of this compound.

Table 1: Examples of Photoinduced Cycloaddition Reactions of Related α,β-Unsaturated Systems

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| Electron-deficient styrenes | Electron-deficient styrenes | 4CzIPN, visible light | Cyclobutanes | nih.gov |

| N-Alkyl maleimides | Alkenes | UVA light | Cyclobutane adducts | nih.gov |

| α,β-Unsaturated carbonyl compounds | Alkenes | Various photocatalysts | Chiral cyclobutanes | researchgate.net |

Electrosynthesis and Electro-Reductive/Oxidative Reactivity of Nitriles

Electrosynthesis offers a green and efficient alternative for the synthesis and transformation of nitriles. The electrosynthesis of nitriles from various precursors, such as primary alcohols and aldehydes in the presence of ammonia, has been demonstrated using nickel catalysts. rsc.orgchemrxiv.org This approach proceeds under benign conditions and offers a direct route to nitrile synthesis.

The electro-reductive reactivity of α,β-unsaturated nitriles is of particular interest. Electroreductive cyclization of ketones and aldehydes tethered to α,β-unsaturated esters and nitriles has been investigated. acs.org Furthermore, electroreductive coupling reactions of α,β-unsaturated carbonyl compounds, including acrylonitrile, have been reported. For instance, the electroreduction of o-acylbenzoates with acrylonitrile can lead to the formation of 2-cyanonaphthalen-1-ols or 3-(3-cyanoethyl)phthalides, depending on the reaction conditions and substrate structure. beilstein-journals.org These reactions highlight the potential of electrochemical methods to form new carbon-carbon bonds and construct complex molecular architectures from α,β-unsaturated nitriles.

The electrochemical reduction of α,β-unsaturated nitriles can also lead to conjugate reduction, affording the corresponding saturated nitriles. rsc.org This transformation can be achieved with high chemoselectivity using copper/xanthene-type bisphosphine complexes as catalysts. rsc.org

Table 2: Overview of Electrosynthetic and Electro-Reductive Reactions of Nitriles

| Reaction Type | Substrate(s) | Catalyst/Conditions | Product(s) | Reference |

| Nitrile Electrosynthesis | Primary alcohols, ammonia | Nickel catalyst | Nitriles | rsc.org |

| Nitrile Electrosynthesis | Aldehydes, nitrate | ZnO/Sn/SnO2 catalyst | Nitriles | nih.gov |

| Electroreductive Coupling | o-Acylbenzoates, acrylonitrile | TMSCl, 1 M HCl | 2-Cyanonaphthalen-1-ols or 3-(3-cyanoethyl)phthalides | beilstein-journals.org |

| Conjugate Reduction | α,β-Unsaturated nitriles | Copper/xanthene-type bisphosphine complexes | Saturated nitriles | rsc.org |

Derivatization and Functionalization Strategies for this compound

The conjugated nature of this compound makes it a versatile building block for the synthesis of more complex molecules. A variety of derivatization and functionalization strategies can be employed, targeting either the carbon-carbon double bond or the nitrile group.

Due to the electron-withdrawing nature of the nitrile group, the β-carbon of the double bond is electrophilic and susceptible to nucleophilic attack. This reactivity is exploited in Michael additions, where a wide range of nucleophiles can be added to the double bond. fiveable.me This allows for the introduction of various functional groups at the β-position.

The carbon-carbon double bond can also participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct cyclic structures. fiveable.me The nitrile group itself can be transformed into a variety of other functional groups. For instance, α,β-unsaturated nitriles can be converted into saturated aldehydes using dicobalt octacarbonyl. rsc.org

Furthermore, the generation of nitrile anions from α,β-unsaturated nitriles through conjugate addition opens up possibilities for subsequent reactions. These nitrile anions can act as nucleophiles in C-C bond-forming reactions. umich.edu For example, a strategy has been developed to catalytically generate and intercept nitrile anion equivalents using hydrogen transfer catalysis, allowing for the synthesis of α-cyanoacetates. umich.edu

The versatility of the cyano group allows for its conversion into amines, amides, and carboxylic acids, providing access to a wide range of functionalized compounds. beilstein-journals.org

Table 3: Potential Derivatization and Functionalization Reactions of α,β-Unsaturated Nitriles

| Reaction Type | Reagent(s) | Functional Group Transformation | Reference |

| Michael Addition | Various nucleophiles | Addition to the C=C double bond | fiveable.me |

| Conjugate Reduction | PMHS, t-butanol, Cu catalyst | C=C double bond to C-C single bond | rsc.org |

| Conversion to Aldehyde | Dicobalt octacarbonyl | Nitrile and C=C to saturated aldehyde | rsc.org |

| Reductive C-C Coupling | Anhydrides, Ru-H catalyst | Formation of α-cyanoacetates | umich.edu |

| Hydrocyanation of allenes | DIBAL-H, tosyl cyanide, Cu catalyst | Synthesis of β,γ-unsaturated nitriles | beilstein-journals.org |

Natural Occurrence and Ecobiological Significance of Long Chain Alkenenitriles

Identification of (E)-undec-2-enenitrile and Related Unsaturated Nitriles in Biological Matrices

Current scientific literature does not provide direct evidence for the natural occurrence of this compound in plants, insects, or microbial systems. However, the broader class of long-chain aliphatic nitriles has been recognized as naturally occurring secondary metabolites. These compounds are part of a diverse group of natural nitriles, which also includes aromatic nitriles and α,β-unsaturated nitriles.

While the specific identification of this compound remains elusive, the presence of other long-chain unsaturated nitriles has been suggested in various organisms. For instance, research into the chemical communication of insects has revealed the importance of a wide variety of volatile and non-volatile organic compounds, including hydrocarbons and their derivatives. The analysis of insect cuticular compounds and pheromones often involves the identification of long-chain unsaturated molecules, although specific nitriles in this category are not commonly reported.

In the plant kingdom, nitriles are well-known defense compounds, often produced upon tissue damage from precursors like cyanogenic glycosides and glucosinolates. While many of these are smaller, volatile molecules, the enzymatic machinery for nitrile biosynthesis is present and diverse. Similarly, microorganisms, including bacteria and fungi, are known to produce a variety of secondary metabolites, and some have been shown to metabolize nitriles. The investigation into microbial volatile organic compounds is an active field of research, and it is plausible that long-chain alkenenitriles could be identified in the future as signaling or defense molecules in microbial interactions.

Table 1: Examples of Naturally Occurring Nitrile Compounds and their Biological Sources

| Compound Class | Specific Compound Example | Biological Source | Reference |

| Alkyl Nitriles | Long-chain aliphatic compounds | Various natural sources | |

| Aromatic Nitriles | Phenylacetonitrile | Rhaphiolepis bibas (Loquat) flowers | |

| α,β-Unsaturated Nitriles | General classification | Various natural sources | |

| Glucosinolate-derived Nitriles | 3-Butenenitrile | Brassicaceae plants |

Putative Biosynthetic Pathways for the Formation of this compound in Biological Systems

Although a definitive biosynthetic pathway for this compound has not been elucidated due to its apparent absence in nature, a putative pathway can be proposed based on known mechanisms of nitrile biosynthesis in plants and microorganisms. The formation of α,β-unsaturated nitriles in biological systems is believed to proceed through the dehydration of α,β-unsaturated aldoximes.

A plausible biosynthetic route for this compound would likely begin with a long-chain fatty acid, specifically undecanoic acid or a related precursor. This fatty acid would undergo a series of modifications to introduce the unsaturation and the nitrogen functionality. The key steps in this hypothetical pathway are outlined below:

Activation of the Fatty Acid: The pathway would likely initiate with the activation of a C11 fatty acid, such as undecanoic acid, to its corresponding acyl-CoA or acyl-ACP thioester.

Introduction of Unsaturation: An enzyme, likely a desaturase, would introduce a double bond into the fatty acyl chain, forming an unsaturated intermediate.

Reduction and Aldehyde Formation: The activated unsaturated fatty acid would then be reduced to the corresponding aldehyde, (E)-undec-2-enal.

Oxime Formation: The aldehyde would react with a nitrogen donor, such as hydroxylamine, to form the corresponding aldoxime, (E)-undec-2-enal oxime. This step is a common feature in the biosynthesis of many nitriles.

Dehydration to the Nitrile: The final step would involve the enzymatic dehydration of the aldoxime to yield this compound. This dehydration is often catalyzed by enzymes from the cytochrome P450 family (specifically the CYP71 clan in plants) or by aldoxime dehydratases found in microorganisms.

This proposed pathway is consistent with the general principles of nitrile biosynthesis, where aldoximes serve as key intermediates. The enzymes involved, particularly desaturases and cytochrome P450s or aldoxime dehydratases, are widespread in nature, suggesting that the biochemical machinery for such a pathway could potentially exist.

Table 2: Key Enzyme Families in Nitrile Biosynthesis

| Enzyme Family | Role in Biosynthesis | Biological Kingdom(s) | Reference |

| Desaturases | Introduction of double bonds in fatty acid chains | Plants, Animals, Fungi, Bacteria | |

| Cytochrome P450 (CYP71 clan) | Dehydration of Z-oximes to nitriles | Plants | |

| Aldoxime Dehydratases (Oxd) | Dehydration of aldoximes to nitriles | Bacteria, Fungi |

Potential Roles in Chemical Ecology, such as Plant-Insect Interactions or Microbial Communication

Given that many naturally occurring nitriles play significant roles in chemical communication and defense, it is plausible to hypothesize potential ecological functions for this compound, should it be discovered in a biological context.

In Plant-Insect Interactions:

Plants produce a diverse array of volatile organic compounds that mediate interactions with insects. These compounds can act as attractants for pollinators or as repellents and toxins against herbivores. Nitriles derived from glucosinolates in Brassicaceae plants, for example, are known to have defensive properties. A long-chain unsaturated nitrile like this compound could potentially function as:

A Herbivore Deterrent: Its chemical structure might interact with the olfactory receptors of insects, leading to avoidance behavior.

An Attractant for Natural Enemies: Some plant volatiles released upon herbivore attack serve to attract predators or parasitoids of the herbivores. This compound could be part of such a "cry for help" chemical blend.

In Microbial Communication:

Microorganisms utilize a wide range of small molecules for cell-to-cell communication, a process known as quorum sensing, and for mediating interactions with other organisms. While the role of long-chain nitriles in this context is not well-established, some possibilities include:

An Antifungal or Antibacterial Agent: Many microbial secondary metabolites have antimicrobial properties, and nitriles have been shown to affect microbial communities. This compound could play a role in inhibiting the growth of competing microbes.

A Signaling Molecule: It could act as a signaling molecule within a single microbial species or between different species, potentially influencing behaviors such as biofilm formation or virulence factor expression. The structural similarity of long-chain molecules to some known signaling molecules in bacteria, such as fatty acid-derived signals, suggests this possibility.

Advanced Analytical Methodologies for the Characterization and Study of E Undec 2 Enenitrile in Research

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods provide detailed information about a molecule's atomic composition, connectivity, and the chemical environment of its functional groups. High-resolution techniques are particularly crucial for the definitive structural elucidation of (E)-undec-2-enenitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Positional and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons. The vinylic protons (H-2 and H-3) are particularly informative. H-2, being closer to the electron-withdrawing nitrile group, would appear further downfield than H-3. A key feature for confirming the (E)-stereochemistry is the coupling constant (J-value) between these two protons, which is typically in the range of 12-18 Hz for a trans configuration. Other signals would include a triplet for the terminal methyl group (H-11) and a series of multiplets for the methylene (B1212753) protons (H-4 to H-10) in the aliphatic chain.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbon of the nitrile group (C-1) would appear in the characteristic region for nitriles (approx. 115-125 ppm). The alkene carbons (C-2 and C-3) would be found in the vinylic region (approx. 100-150 ppm). The remaining signals would correspond to the eight carbons of the saturated alkyl chain.

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign the proton and carbon signals. A COSY spectrum would show correlations between coupled protons, for example, between H-2 and H-3, and between adjacent methylene groups in the chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H connectivity.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-2 | ~6.7 | Doublet of Triplets | JH2-H3 = ~16 (trans), JH2-H4 = ~7 |

| H-3 | ~5.3 | Doublet | JH3-H2 = ~16 (trans) |

| H-4 | ~2.2 | Quartet | JH4-H5 = ~7, JH4-H2 = ~7 |

| H-5 to H-10 | ~1.2-1.5 | Multiplet | - |

| H-11 | ~0.9 | Triplet | JH11-H10 = ~7 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (CN) | ~118 |

| C-2 | ~148 |

| C-3 | ~110 |

| C-4 to C-10 | ~22-32 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Nitrile and Alkene Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key diagnostic peaks are associated with the nitrile and alkene groups.

Nitrile (C≡N) Stretch: A sharp, intense absorption band corresponding to the stretching vibration of the carbon-nitrogen triple bond is expected to appear in the range of 2210-2260 cm⁻¹. The intensity and sharpness of this peak are characteristic of the nitrile functional group.

Alkene (C=C) Stretch: The carbon-carbon double bond stretch for a trans-alkene is typically found around 1665-1675 cm⁻¹. This absorption is usually of medium intensity.

Alkene C-H Bending: A strong and characteristic absorption for a trans-disubstituted alkene is the out-of-plane C-H bend, which occurs in the region of 960-975 cm⁻¹. The presence of this band is strong evidence for the (E)-isomer.

Aliphatic C-H Stretches: Absorptions corresponding to the stretching of C-H bonds in the long alkyl chain will be observed just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile | C≡N Stretch | 2210 - 2260 | Strong, Sharp |

| Alkene | C=C Stretch | 1665 - 1675 | Medium |

| Alkene | =C-H Bend (trans) | 960 - 975 | Strong |

| Alkyl | C-H Stretch | 2850 - 2960 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.gov The molecular formula for undec-2-enenitrile is C₁₁H₁₉N. nih.gov The exact mass is calculated to be 165.15175 Da. nih.gov HRMS analysis can confirm this mass with high accuracy (typically within 5 ppm), which validates the elemental composition.

Table 4: Expected HRMS Data and Fragmentation for this compound

| Parameter | Value | Description |

|---|---|---|

| Molecular Formula | C₁₁H₁₉N | - |

| Exact Mass | 165.15175 Da | Mass of the most abundant isotopes |

| Molecular Ion [M]⁺˙ | m/z 165 | Ion formed by loss of one electron |

| Major Fragments | m/z 136, 122, 108, 94, 80, 66, 54 | Resulting from sequential loss of alkyl fragments from the non-functionalized end of the chain |

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatography is indispensable for separating components of a mixture, assessing the purity of a compound, and isolating it for further study.

Gas Chromatography (GC) for Volatility and Isomer Ratio Determination

Gas Chromatography (GC) is the ideal technique for analyzing volatile and thermally stable compounds like this compound. thegoodscentscompany.com The sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. Separation is based on the differential partitioning of components between the mobile and stationary phases.

Purity Assessment: A pure sample of this compound will produce a single, sharp peak in the chromatogram. The retention time of this peak is a characteristic property under a specific set of GC conditions (e.g., column type, temperature program, gas flow rate). The area of the peak is proportional to the amount of the compound, allowing for quantitative analysis and purity determination.

Isomer Ratio Determination: GC is highly effective at separating geometric isomers. The (E) and (Z) isomers of undec-2-enenitrile would likely have slightly different boiling points and polarities, resulting in different retention times on a suitable GC column (e.g., a non-polar or mid-polarity column like a DB-5 or DB-Wax). This allows for the accurate determination of the isomeric ratio in a sample. For the related compound (E)-2-undecenal, the Kovats retention index on a standard non-polar column is approximately 1340, which provides an estimate of the elution behavior for this compound. nih.gov

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities and Preparative Separations

High-Performance Liquid Chromatography (HPLC) separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase. It is particularly useful for analyzing non-volatile or thermally sensitive impurities that may be present in a sample of this compound.

Purity Assessment: Due to its long, non-polar alkyl chain, this compound is well-suited for reversed-phase HPLC, typically using a C18 or C8 column with a mobile phase such as acetonitrile (B52724) and water. Non-volatile impurities, which may be more or less polar than the target compound, would elute at different retention times, allowing for their detection and quantification.

Preparative Separations: HPLC can be scaled up for preparative purposes to isolate pure this compound from a reaction mixture or to separate it from its (Z)-isomer. Normal-phase chromatography, perhaps utilizing a stationary phase with cyano groups, could also be effective by leveraging interactions with the polar nitrile functional group to achieve separation.

Future Research Directions and Emerging Academic Applications of E Undec 2 Enenitrile Chemistry

Development of Sustainable and Green Chemistry Approaches for Synthesis

The chemical industry's shift towards sustainability has spurred research into greener synthetic methods for producing nitriles, moving away from traditional processes that often involve toxic reagents and harsh conditions. nih.govnih.gov A primary focus is the development of cyanide-free routes. nih.gov

One of the most promising green alternatives is biocatalysis. nih.gov Enzymes, particularly aldoxime dehydratases (Oxd), are being harnessed to catalyze the synthesis of nitriles from readily available aldoximes under mild, aqueous conditions. researchgate.netproquest.com This enzymatic approach avoids the need for highly toxic cyanides and operates at room temperature, reducing energy consumption and minimizing hazardous waste. tugraz.atchemistryviews.org The starting aldoximes can be derived from aldehydes, which in turn can be sourced from renewable feedstocks like plant oils and lignin through processes such as hydroformylation or oxidation. nih.govtugraz.at Researchers are developing chemoenzymatic cascades that combine multiple reaction steps into a single, efficient process. tugraz.at

Other green chemistry strategies being explored for nitrile synthesis include:

Use of non-noble metal catalysts: Developing stable and durable nanocatalysts based on non-noble metals for the synthesis of nitriles from alcohols using aqueous ammonia and oxygen. nih.gov

Photochemical methods: Utilizing light to drive the synthesis of nitriles from alkyl bromides or alcohols, which presents a mild and sustainable alternative that avoids hazardous cyanide gas. organic-chemistry.org

Solvent-free conditions: Performing reactions in deep eutectic mixtures, which act as efficient and ecofriendly catalysts, under conventional heating or microwave irradiation. organic-chemistry.org

These approaches align with the core principles of green chemistry by improving atom economy, reducing waste, and utilizing renewable resources and catalysts.

| Parameter | Conventional Methods (e.g., Hydrocyanation, Ammoxidation) | Emerging Green Methods (e.g., Biocatalysis) |

|---|---|---|

| Cyanide Use | Often requires highly toxic (hydrogen) cyanide. proquest.comtugraz.at | Cyanide-free. proquest.comchemistryviews.org |

| Reaction Conditions | High temperatures and pressures. nih.gov | Mild conditions (e.g., room temperature, ambient pressure). proquest.com |

| Solvents | Often reliant on organic solvents. | Aqueous media or solvent-free systems. proquest.comorganic-chemistry.org |

| Starting Materials | Typically petroleum-based. proquest.com | Can utilize renewable resources like plant oils and lignin. tugraz.at |

| Waste Generation | Can produce significant hazardous waste. tugraz.at | Produces less harmful waste. tugraz.at |

Exploration of Novel Reactivity Patterns and Synthetic Transformations

As an α,β-unsaturated nitrile, (E)-undec-2-enenitrile possesses a conjugated system that allows for the delocalization of π-electrons, making it susceptible to various chemical transformations. fiveable.me The unique reactivity of the nitrile group, combined with the alkene, makes it a valuable intermediate in organic synthesis for creating highly functionalized molecules and complex heterocyclic structures. fiveable.mecolab.ws

Future research will focus on exploring the full range of its reactivity, which includes:

Nucleophilic Additions: The electrophilic carbon of the nitrile group and the β-carbon of the alkene are both sites for nucleophilic attack. libretexts.orgrsc.org Michael additions, where a nucleophile adds to the β-carbon, are a key reaction type for α,β-unsaturated nitriles. fiveable.meosti.gov The resulting adducts can be transformed into a variety of carbo- and heterocyclic compounds. osti.gov

Cycloaddition Reactions: The carbon-carbon double bond in this compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct more complex cyclic frameworks. fiveable.menih.gov Nitrile oxides can also undergo [3+2] cycloaddition reactions with the unsaturated system. scielo.org.mx

Radical-Mediated Reactions: The nitrile group can act as a radical acceptor in cascade strategies, allowing for the site-selective functionalization of the molecule. nih.gov

Transformations of the Nitrile Group: The cyano group is highly versatile and can be converted into other important functional groups. researchgate.netebsco.com These transformations include hydrolysis to form amides and carboxylic acids, and reduction to produce primary amines. ebsco.comwikipedia.org

The exploration of these reactivity patterns will enable the synthesis of novel compounds with potential applications in pharmaceuticals and materials science.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of specialty chemicals like this compound is increasingly benefiting from the integration of flow chemistry and automated synthesis platforms. dtu.dk Continuous flow processes offer significant advantages over traditional batch chemistry, including enhanced safety, precise control over reaction parameters, improved scalability, and greater efficiency. rsc.org

Future research in this area will likely focus on:

Developing Continuous Flow Protocols: Designing robust and efficient flow-based methods for the synthesis of this compound and its derivatives. This includes catalyst-free, high-temperature/high-pressure methods for converting carboxylic acids to nitriles in a continuous stream. acs.org

Cyanide-Free Flow Synthesis: Implementing cyanide-free reactions, such as the van Leusen reaction which uses p-tosylmethyl isocyanide (TosMIC), into a continuous flow setup to improve the safety profile of nitrile synthesis. rsc.org

Automation and High-Throughput Screening: Combining flow reactors with automated systems allows for high-throughput synthesis and optimization of reaction conditions. xtalpi.com Automated platforms can perform the entire synthesis process, including purification and analysis, with minimal human intervention, accelerating the discovery of new molecules and processes. merckmillipore.com

Multi-step Synthesis: Integrating multiple reaction steps in a continuous flow system to create complex molecules from simple starting materials in a streamlined manner without isolating intermediates. mdpi.com

Advanced Materials Science Applications beyond Current Formulations (e.g., polymer precursors, specialty chemicals)

The nitrile functional group is a key component in various industrially important polymers, and this compound represents a potential building block for new advanced materials. proquest.comebsco.com Its long aliphatic chain and reactive functional groups offer opportunities for creating polymers with unique properties.

Emerging applications in materials science include:

Polymer Precursors: Nitriles are essential monomers for materials like polyacrylonitrile (used in carbon fibers) and nitrile rubber (known for its chemical resistance). wikipedia.orgresearchgate.net The structure of this compound could be leveraged to synthesize novel polymers or copolymers with tailored properties, such as enhanced flexibility or thermal stability.

Post-Polymerization Modification: The nitrile group within a polymer chain is highly reactive and can be chemically modified to introduce new functionalities. researchgate.net This allows for the creation of novel polymeric systems with improved properties or specific applications. For example, the nitrile groups in nitrile rubber can be modified to enhance strength and introduce recyclability through dynamic cross-linking points. acs.org

Specialty Chemicals: The unique structure of this compound makes it a candidate for use as a specialty chemical in various formulations. Its properties could be valuable in applications requiring specific solvency, thermal, or chemical resistance characteristics.

Future research will involve synthesizing and characterizing new polymers derived from this compound and exploring the modification of these materials to create high-performance plastics, elastomers, and functional coatings.

| Application Area | Potential Role of this compound | Resulting Material Properties |

|---|---|---|

| Polymer Synthesis | As a monomer or co-monomer. | Tailored thermal stability, chemical resistance, flexibility. |

| Functional Polymers | As a platform for post-polymerization modification via the nitrile group. researchgate.net | Introduction of new functional groups for targeted applications (e.g., sensors, smart materials). |

| Advanced Elastomers | Component in novel nitrile rubber formulations. | Enhanced strength, recyclability, and specific solvent resistance. acs.org |

| Specialty Coatings | As a reactive intermediate or additive. | Improved durability, adhesion, and chemical barrier properties. |

Deeper Understanding of Ecobiological Roles through Metabolomics and Chemical Ecology Studies

Natural nitriles are a diverse group of secondary metabolites that play crucial roles in the interactions between organisms. rsc.org They can function in chemical defense against herbivores and pathogens, as well as in communication between species. rsc.org Understanding the specific ecological role of compounds like this compound requires advanced analytical techniques.

Metabolomics, the large-scale study of small molecules within a biological system, has emerged as a powerful tool in chemical ecology. nih.gov It allows researchers to identify and quantify the array of chemicals produced by an organism in response to its environment. nih.gov Future research will apply these techniques to:

Identify Natural Sources: Determine which plants, insects, or microorganisms naturally produce this compound or related compounds.

Elucidate Biosynthetic Pathways: Uncover the enzymatic pathways responsible for the production of unsaturated nitriles in nature. rsc.org This knowledge can inspire the development of new biocatalytic synthesis methods.

Define Ecological Function: Use comparative metabolomics to study how the production of this compound changes when an organism interacts with predators, competitors, or symbionts. nih.gov This can help to clarify its function as a pheromone, an allelochemical, or a defense compound.

By linking specific molecules to their ecological functions, these studies will provide a deeper understanding of the chemical language of nature and may lead to the development of new, environmentally friendly products for agriculture and pest management.

Q & A

Q. How can researchers optimize reaction conditions for scaling up this compound synthesis without compromising stereoselectivity?

- Methodological Answer : Perform Design of Experiments (DoE) to evaluate interactions between temperature, catalyst loading, and solvent volume. Use response surface methodology (RSM) to identify optimal conditions. Validate scalability in batch reactors with real-time monitoring (e.g., in situ FTIR) to detect exothermic events or byproduct formation .

Q. What controls are essential when studying the environmental persistence of this compound in soil matrices?

- Methodological Answer : Include abiotic controls (autoclaved soil) to distinguish microbial degradation from hydrolysis. Spike soil samples with deuterated internal standards to quantify recovery rates. Use solid-phase microextraction (SPME) coupled with GC-MS for sensitive detection of trace residues .

Cross-Disciplinary Applications

Q. How can this compound be integrated into supramolecular chemistry studies?

- Methodological Answer : Exploit its nitrile group as a hydrogen-bond acceptor in host-guest systems. Characterize binding constants via isothermal titration calorimetry (ITC) or -NMR titration. For crystallographic studies, co-crystallize with crown ethers or cyclodextrins and refine structures using SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.